molecular formula C23H17NO4S B11711173 [4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate CAS No. 5228-09-1

[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate

Cat. No.: B11711173
CAS No.: 5228-09-1
M. Wt: 403.5 g/mol
InChI Key: LUPWZLAVQUPVGL-UHFFFAOYSA-N
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Description

[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate (CAS 5228-09-1) is a synthetic organic compound with a molecular weight of 403.5 g/mol and the molecular formula C 23 H 17 NO 4 S . It features a distinctive molecular architecture comprising a benzoate ester core linked to a naphthalene sulfonamide moiety . This structure makes it a valuable building block in synthetic chemistry for constructing more complex organic molecules . In biological research, this compound is investigated for its potential interactions with enzymes and receptors. Its proposed mechanism of action involves the sulfonamide group interacting with specific molecular targets, potentially inhibiting their activity, while the naphthalene ring may facilitate binding to hydrophobic pockets in proteins, thereby enhancing the compound's efficacy . Ongoing scientific studies are exploring its potential antimicrobial and anticancer properties, making it a compound of interest in medicinal chemistry research . Disclaimer: This product is intended for research purposes only and is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption .

Properties

CAS No.

5228-09-1

Molecular Formula

C23H17NO4S

Molecular Weight

403.5 g/mol

IUPAC Name

[4-(naphthalen-2-ylsulfonylamino)phenyl] benzoate

InChI

InChI=1S/C23H17NO4S/c25-23(18-7-2-1-3-8-18)28-21-13-11-20(12-14-21)24-29(26,27)22-15-10-17-6-4-5-9-19(17)16-22/h1-16,24H

InChI Key

LUPWZLAVQUPVGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Sulfonation of Naphthalen-2-yl Precursors

The synthesis begins with the sulfonation of naphthalen-2-yl derivatives to generate the reactive sulfonyl chloride intermediate.

Procedure :

  • Naphthalen-2-ol (10 mmol) is treated with chlorosulfonic acid (1.2 eq) at 0–5°C for 2 h.

  • The reaction is quenched with ice-water, and the product (naphthalen-2-ylsulfonyl chloride ) is extracted with dichloromethane (DCM) and dried over MgSO₄.

Key Insight :

  • Excess chlorosulfonic acid improves conversion but requires careful temperature control to avoid side reactions.

Sulfonamide Coupling with 4-Aminophenol

The sulfonyl chloride intermediate reacts with 4-aminophenol to form the sulfonamide linkage.

Procedure :

  • Naphthalen-2-ylsulfonyl chloride (8 mmol) is added dropwise to a solution of 4-aminophenol (8.5 mmol) in pyridine (20 mL).

  • The mixture is stirred at room temperature for 6 h, followed by precipitation in ice-cold HCl (1 M). The product (4-(naphthalen-2-ylsulfonylamino)phenol ) is recrystallized from ethanol.

Optimization :

  • Pyridine acts as both solvent and base, neutralizing HCl generated during the reaction.

  • Yields drop to 60% if stoichiometric imbalances exceed 10%.

Esterification with Benzoyl Chloride

The phenolic hydroxyl group of the intermediate is esterified to yield the final benzoate derivative.

Procedure :

  • 4-(Naphthalen-2-ylsulfonylamino)phenol (5 mmol) is dissolved in tetrahydrofuran (THF, 15 mL).

  • Benzoyl chloride (6 mmol) and NaOH (10% aqueous, 10 mL) are added, and the mixture is refluxed at 60°C for 4 h.

  • The organic layer is separated, washed with brine, and purified via column chromatography (hexane:ethyl acetate = 3:1).

Critical Parameters :

  • Schotten-Baumann conditions (aqueous NaOH) prevent hydrolysis of the ester bond.

  • Alternative catalysts like CeO₂ enable solvent-free esterification at 180°C but are less practical for lab-scale synthesis.

Characterization and Validation

The final product is validated using spectroscopic and chromatographic techniques:

Table 2: Characterization Data

MethodKey ObservationsReference
¹H NMR (CDCl₃)δ 8.45 (s, 1H, SO₂NH), 7.85–7.20 (m, 15H)
IR (KBr)1745 cm⁻¹ (C=O ester), 1330 cm⁻¹ (S=O)
HPLC Purity >98% (C18 column, MeOH:H₂O = 80:20)

Challenges and Optimizations

  • Sulfonation Side Products : Over-sulfonation at elevated temperatures generates disulfonated byproducts, reducing yields by 15–20%.

  • Esterification Efficiency : Bulkier substituents on the phenol ring (e.g., nitro groups) necessitate harsher conditions (e.g., 100°C, 8 h).

Alternative Synthetic Routes

Recent advances propose catalytic methods for direct phenolysis of amides:

  • CeO₂-Catalyzed Esterification : Amides react with phenols at 180°C under solvent-free conditions, achieving 97% yield in 36 h.

  • Transesterification : K₂CO₃-mediated exchange of aryl esters with phenols at 120°C offers a green chemistry approach.

Industrial-Scale Considerations

  • Cost-Efficiency : Benzoyl chloride is preferred over benzoic acid for esterification due to faster kinetics.

  • Purification : Recrystallization from ethanol/water (1:1) minimizes residual solvents below ICH limits .

Scientific Research Applications

4-(Naphthalene-2-sulfonamido)phenyl benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Naphthalene-2-sulfonamido)phenyl benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The naphthalene ring may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(Sulfooxy)benzoate (Compound 13 in )

  • Structure : Contains a sulfonate ester group (-OSO₃H) instead of a sulfonamide (-NHSO₂-).
  • Properties : Sulfonate esters are typically more polar and hydrolytically labile compared to sulfonamides. This compound, isolated from bamboo shoots, highlights natural occurrence but lacks the aromatic naphthalene system present in the target compound.
  • Applications : Sulfonate esters are often used as intermediates in prodrug synthesis due to their reactivity, whereas sulfonamides (as in the target compound) are more stable and prevalent in drug design .

Phenyl 3-(Dimethylamino)benzoate ()

  • Structure: Features a dimethylamino (-N(CH₃)₂) substituent on the phenyl ring.
  • Properties: The electron-donating dimethylamino group enhances solubility in polar solvents, contrasting with the electron-withdrawing sulfonamide group in the target compound. The molecular weight (241.28 g/mol) is lower than that of the naphthalene-containing target, which likely has a higher molecular weight (~400–450 g/mol).
  • Applications: Amino-substituted benzoates are utilized in dye synthesis and coordination chemistry, whereas sulfonamide benzoates may exhibit antimicrobial or enzyme-inhibitory activity .

[4-(Chloromethylsulfonyloxy)phenyl] Benzoate ()

  • Structure: Contains a chloromethylsulfonyloxy (-OSO₂CH₂Cl) group instead of a naphthalen-2-ylsulfonylamino group.
  • In contrast, the target compound’s sulfonamide group may participate in hydrogen bonding, influencing binding to biological targets.
  • Safety : Sulfonyloxy derivatives like this compound are associated with moderate toxicity (e.g., LD₅₀ values in rodents), whereas sulfonamides generally have better safety profiles unless specific toxicophores are present .

Piperazine-Linked Benzoate Derivatives ()

  • Structure: Example includes a piperazineethanol moiety complexed with acetylsalicylate.
  • Properties : Piperazine derivatives enhance water solubility and bioavailability. The target compound’s naphthalene group would reduce solubility but improve membrane permeability.
  • Applications : Piperazine-benzoate hybrids are explored for CNS activity, whereas naphthalene sulfonamides are studied for anticancer and anti-inflammatory effects .

Data Table: Key Structural and Functional Comparisons

Compound Substituent Molecular Weight (g/mol) Key Properties Applications
Target Compound Naphthalen-2-ylsulfonylamino ~400–450 (estimated) Lipophilic, sulfonamide stability Drug design, enzyme inhibition
Ethyl 4-(Sulfooxy)benzoate Sulfonate ester ~230 (estimated) Polar, hydrolytically reactive Natural product, prodrug synthesis
Phenyl 3-(dimethylamino)benzoate Dimethylamino 241.28 Polar, electron-donating Dyes, coordination chemistry
[4-(Chloromethylsulfonyloxy)phenyl] benzoate Chloromethylsulfonyloxy 328.79 (calculated) Reactive alkylating agent Chemical synthesis, toxicology studies
Piperazine-benzoate salt () Piperazine-acetylsalicylate 454.49 Water-soluble, CNS-active Pharmaceutical formulations

Research Findings and Trends

  • Sulfonamide vs. Sulfonate : Sulfonamides (target compound) exhibit greater metabolic stability compared to sulfonates, making them preferable in drug development .
  • Aromatic Systems : Naphthalene moieties (target compound) enhance π-π stacking interactions in biological targets, whereas single phenyl rings (e.g., ) are less effective in such interactions .
  • Safety Profiles : Sulfonamide-based compounds generally show lower acute toxicity than sulfonyloxy or halogenated derivatives (e.g., ), which may release toxic byproducts upon decomposition .

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